N-(2-アミノエチル)チオフェン-2-カルボキサミド

概要

説明

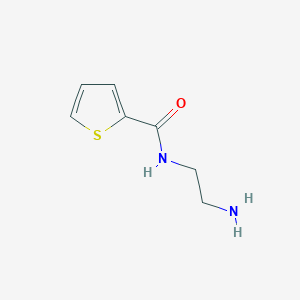

N-(2-aminoethyl)thiophene-2-carboxamide: is an organic compound with the molecular formula C₇H₁₀N₂OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

科学的研究の応用

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of complex organic molecules, including novel materials with specific electronic properties .

- Reactivity : It can undergo various reactions, including oxidation to form sulfoxides or sulfones, reduction to amines, and nucleophilic substitutions .

Biology

- Biochemical Assays : N-(2-aminoethyl)thiophene-2-carboxamide has been investigated as a ligand in biochemical assays due to its ability to interact with biological macromolecules .

- TRPM8 Channel Antagonist : It acts as a selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel, which is involved in cold sensation and thermoregulation. This property is being explored for its potential therapeutic applications in managing conditions related to temperature regulation .

Medicine

- Anticancer Activity : Compounds similar to N-(2-aminoethyl)thiophene-2-carboxamide have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values as low as 5.46 µM against Hep3B liver cancer cells .

- Antimicrobial Properties : The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with effective minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

- Antioxidant Activity : Studies have indicated that it possesses antioxidant properties, which are critical for mitigating oxidative stress-related diseases .

Anticancer Research

A study highlighted the efficacy of thiophene carboxamide derivatives in inhibiting cancer cell proliferation. The mechanism involves disruption of microtubule dynamics, similar to established chemotherapeutics like Combretastatin A-4 .

Antibacterial Studies

Research demonstrated that derivatives of N-(2-aminoethyl)thiophene-2-carboxamide exhibited inhibition zones comparable to standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives showed MICs ranging from 40 to 50 µg/mL .

Pharmacological Investigations

In vivo studies on the TRPM8 antagonistic properties revealed that N-(2-aminoethyl)thiophene-2-carboxamide effectively decreased deep body temperature in animal models, indicating its potential use in treating conditions associated with thermoregulation .

作用機序

Target of Action

The primary target of N-(2-aminoethyl)thiophene-2-carboxamide is the transient receptor potential melastatin-8 (TRPM8) channel . This channel is a cold receptor, and its activation leads to various physiological responses .

Mode of Action

N-(2-aminoethyl)thiophene-2-carboxamide acts as a selective and potent antagonist of the TRPM8 channel . It blocks the cold-induced and TRPM8-agonist-induced activation of TRPM8 channels, including those on primary sensory neurons .

Biochemical Pathways

It is known that the compound’s action on the trpm8 channel can attenuate autonomic and behavioral cold defenses, and decrease deep body temperature .

Pharmacokinetics

Studies suggest that intravenous administration of the compound is more effective in decreasing body temperature in rats than intrathecal or intracerebroventricular administration, indicating a peripheral action .

Result of Action

The blockade of the TRPM8 channel by N-(2-aminoethyl)thiophene-2-carboxamide results in a decrease in deep body temperature . It also attenuates cold-induced c-Fos expression in the lateral parabrachial nucleus, suggesting an action within the cutaneous cooling neural pathway to thermoeffectors .

Action Environment

The hypothermic action of N-(2-aminoethyl)thiophene-2-carboxamide requires both a successful delivery of the compound to the skin (high cutaneous perfusion) and the activation of cutaneous TRPM8 channels (by cold) . Therefore, environmental factors such as ambient temperature can influence the compound’s action, efficacy, and stability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with ethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .

化学反応の分析

Types of Reactions: N-(2-aminoethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

類似化合物との比較

Thiophene-2-carboxamide: Lacks the aminoethyl group, resulting in different chemical and biological properties.

2-Aminothiophene: Contains an amino group directly attached to the thiophene ring, leading to distinct reactivity and applications.

Uniqueness: N-(2-aminoethyl)thiophene-2-carboxamide is unique due to the presence of both the aminoethyl and carboxamide functional groups. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications .

生物活性

N-(2-aminoethyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Overview of Structure and Synthesis

N-(2-aminoethyl)thiophene-2-carboxamide belongs to the class of thiophene derivatives, which are known for their broad spectrum of biological activities. The structure includes a thiophene ring, an amino group, and a carboxamide moiety, contributing to its potential as a drug candidate. The synthesis typically involves the reaction of thiophene-2-carboxylic acid derivatives with amines or through multi-step synthetic routes that enhance the pharmacological profile of the resulting compounds .

Biological Activities

The biological activities of N-(2-aminoethyl)thiophene-2-carboxamide can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds structurally similar to N-(2-aminoethyl)thiophene-2-carboxamide have shown significant antiproliferative effects against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating strong cytotoxicity . The mechanism of action appears to involve disruption of microtubule dynamics, similar to established chemotherapeutics like Combretastatin A-4 .

2. Antibacterial and Antifungal Properties

N-(2-aminoethyl)thiophene-2-carboxamide has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin, with effective minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli . Additionally, antifungal activity has been observed, further supporting its potential in treating infectious diseases.

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Studies using the ABTS assay revealed significant inhibition percentages for certain derivatives, with values reaching up to 62% compared to ascorbic acid . This antioxidant activity is attributed to the presence of the thiophene ring and amino groups that may stabilize free radicals.

Research Findings and Case Studies

Several studies have investigated the biological activities of N-(2-aminoethyl)thiophene-2-carboxamide and its analogs:

| Study | Activity | Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|---|

| Study 1 | Anticancer | Hep3B | 5.46 µM |

| Study 2 | Antibacterial | E. coli | MIC 40-50 µg/mL |

| Study 3 | Antioxidant | ABTS assay | 62% inhibition |

Case Study: Anticancer Mechanism

In a detailed investigation into the anticancer mechanisms of thiophene derivatives, it was found that N-(2-aminoethyl)thiophene-2-carboxamide disrupts tubulin polymerization in cancer cells. This mechanism leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis . The study employed molecular docking techniques to elucidate binding interactions with tubulin proteins, confirming the compound's ability to mimic known anticancer agents.

特性

IUPAC Name |

N-(2-aminoethyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c8-3-4-9-7(10)6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAFVQQLGBEDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405238 | |

| Record name | N-(2-aminoethyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58827-15-9 | |

| Record name | N-(2-aminoethyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。